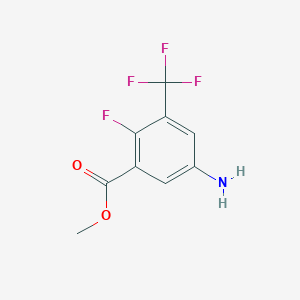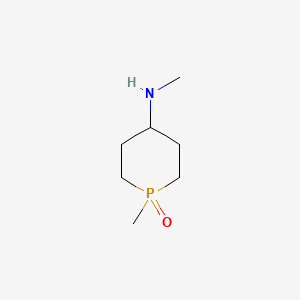
1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the 4-position of the benzothiazole ring and a methanamine group at the 2-position, forming a hydrochloride salt. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride typically involves the following steps:
Synthesis of 4-Bromo-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with 4-bromobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a cyclization process to form the benzothiazole ring.
Formation of Methanamine Derivative: The 4-bromo-1,3-benzothiazole is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group at the 2-position.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form the corresponding amine or thiol derivatives.
Condensation Reactions: The methanamine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include bases like sodium hydride or potassium carbonate, oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride or sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways.
Comparison with Similar Compounds
1-(4-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride can be compared with other benzothiazole derivatives such as:
1-(4-Methyl-1,3-benzothiazol-2-yl)methanamine hydrochloride: Similar structure but with a methyl group instead of a bromine atom, leading to different reactivity and biological activity.
2-Aminobenzothiazole: Lacks the methanamine group, resulting in different chemical properties and applications.
Benzothiazole: The parent compound without any substituents, used as a starting material for various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C8H8BrClN2S |
|---|---|
Molecular Weight |
279.59 g/mol |
IUPAC Name |
(4-bromo-1,3-benzothiazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H7BrN2S.ClH/c9-5-2-1-3-6-8(5)11-7(4-10)12-6;/h1-3H,4,10H2;1H |
InChI Key |
KVEHDVVTMSONIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


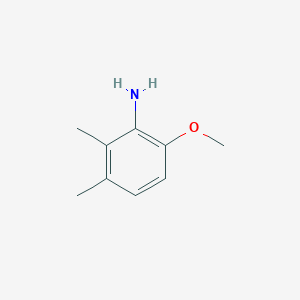
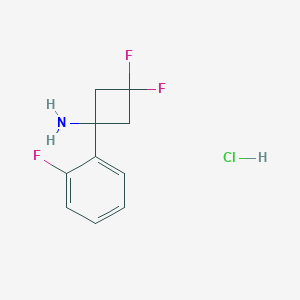
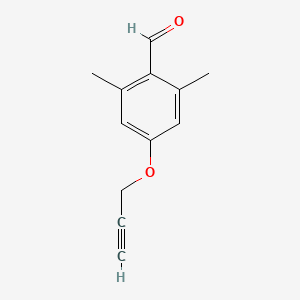

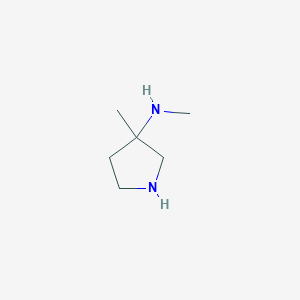

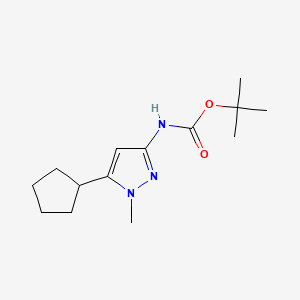
![Potassium benzo[d]oxazol-5-yltrifluoroborate](/img/structure/B13467916.png)

![N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride](/img/structure/B13467922.png)


